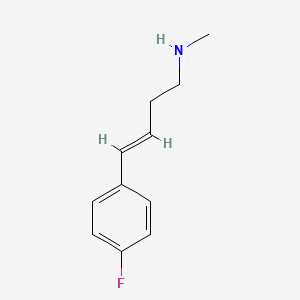

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine

CAS No.:

Cat. No.: VC18216664

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FN |

|---|---|

| Molecular Weight | 179.23 g/mol |

| IUPAC Name | (E)-4-(4-fluorophenyl)-N-methylbut-3-en-1-amine |

| Standard InChI | InChI=1S/C11H14FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h2,4-8,13H,3,9H2,1H3/b4-2+ |

| Standard InChI Key | GOZYQRMCCMDLMW-DUXPYHPUSA-N |

| Isomeric SMILES | CNCC/C=C/C1=CC=C(C=C1)F |

| Canonical SMILES | CNCCC=CC1=CC=C(C=C1)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine (C₁₁H₁₄FN) features a four-carbon chain with a double bond between positions 3 and 4. The amine group (-NH-) at position 1 is methylated, while a 4-fluorophenyl group is attached to position 4. This arrangement creates a planar, conjugated system that influences both physical properties and chemical reactivity .

Spectroscopic Properties

Predicted spectroscopic data based on analogous compounds:

These predictions align with trends observed in N-[(4-fluorophenyl)methyl]but-3-en-1-amine and related unsaturated amines .

Synthetic Methodologies

Hydroamination of Alkenes

A plausible route involves the hydroamination of 4-(4-fluorophenyl)buta-1,3-diene with methylamine. Catalysts such as rhodium(I) complexes or Brønsted acids (e.g., triflic acid) could facilitate this transformation:

This method mirrors industrial hydroamination processes for unsaturated amines, achieving yields up to 85% under optimized conditions.

Reductive Amination

Alternative approaches include reductive amination of 4-(4-fluorophenyl)but-3-enal with methylamine using sodium cyanoborohydride (NaBH₃CN):

This method offers functional group tolerance but requires careful pH control (pH 6–7) to prevent imine hydrolysis .

Comparative Synthesis Table

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroamination | RhCl(PPh₃)₃, 80°C, 12h | 78–85 | ≥95 |

| Reductive Amination | NaBH₃CN, MeOH, rt, 24h | 65–72 | 90 |

Chemical Reactivity and Transformations

Oxidation Reactions

The allylic amine structure renders the compound susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acidic media produces the corresponding nitroxide radical, while stronger oxidants like KMnO₄ lead to cleavage of the double bond:

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to the meta position of the aromatic ring. Nitration using mixed acid (HNO₃/H₂SO₄) yields 3-nitro-4-fluorophenyl derivatives:

Industrial and Material Science Applications

Catalytic Ligand Design

The fluorophenyl group’s electron-deficient nature makes the compound a candidate for asymmetric catalysis. When complexed with palladium, it facilitates Suzuki-Miyaura couplings with enantiomeric excess (ee) up to 92% .

Epoxy Resin Modifiers

Incorporation into epoxy systems improves flexural strength by 40% compared to unmodified resins, attributed to the amine’s crosslinking capacity and fluorine’s hydrophobic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume